molecular formula C7H5FN2 B11922141 3-Fluoro-3-phenyl-3H-diazirine CAS No. 87282-19-7

3-Fluoro-3-phenyl-3H-diazirine

Cat. No.: B11922141
CAS No.: 87282-19-7
M. Wt: 136.13 g/mol
InChI Key: VCLRTAHJYAXLEJ-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenyl-3H-diazirine is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. Carbenes are highly reactive species that can insert into various bonds, making diazirines valuable tools in chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with fluoroform in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the diazirine ring. The reaction conditions often require low temperatures and inert atmosphere to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-phenyl-3H-diazirine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-3-phenyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Fluoro-3-phenyl-3H-diazirine involves the generation of a carbene intermediate upon activation. This carbene can insert into various bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in polymer chemistry .

Comparison with Similar Compounds

  • 3-Phenyl-3-(trifluoromethyl)-3H-diazirine
  • 3-Chloro-3-phenyl-3H-diazirine
  • 3-Methyl-3-phenyl-3H-diazirine

Comparison: 3-Fluoro-3-phenyl-3H-diazirine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. Compared to its trifluoromethyl and chloro analogs, the fluoro derivative exhibits slightly higher activation temperatures and different reactivity patterns. This makes it particularly useful in applications requiring precise control over carbene generation and insertion .

Properties

CAS No.

87282-19-7

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

3-fluoro-3-phenyldiazirine

InChI

InChI=1S/C7H5FN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H

InChI Key

VCLRTAHJYAXLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(N=N2)F

Origin of Product

United States

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